molecular formula C35H41N5O12 B1516950 Suc-Tyr-Val-Ala-Asp-AMC CAS No. 201860-29-9

Suc-Tyr-Val-Ala-Asp-AMC

Cat. No. B1516950
CAS RN: 201860-29-9
M. Wt: 723.7 g/mol
InChI Key: JNAJTBFRWQDBOB-NOOYZMCISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Tyr-Val-Ala-Asp-AMC, also known as Ac-DEVD-AMC, is a synthetic peptide substrate that is widely used in scientific research. This peptide is commonly used to study the activity of caspase-3, a crucial enzyme involved in apoptosis or programmed cell death. In

Scientific Research Applications

Protease Assays

The application of Suc-Tyr-Val-Ala-Asp-AMC in protease assays is notable. It is used in the development of assays for protease activity, which are crucial in drug development and disease diagnosis. A study described an assay using inductively coupled plasma-mass spectrometry (ICP-MS) detection with peptidic alpha-chymotrypsin substrates, including the use of similar fluorogenic substrates like Suc-AAPF-AMC for comparison in enzyme activity determination (Lathia, Ornatsky, Baranov, & Nitz, 2010).

Enzyme Function Studies

Suc-Tyr-Val-Ala-Asp-AMC is utilized in studying the function of enzymes such as PepN in Escherichia coli. This compound helps in identifying enzyme activities, understanding enzyme mechanisms, and exploring their functional similarities with other enzymes (Chandu, Kumar, & Nandi, 2003).

Protein Degradation and Cellular Mechanisms

This compound plays a role in the study of protein degradation and cellular mechanisms. For instance, it aids in the characterization of 20 and 26 S proteasomes and their respective activities in rat liver, providing insights into the kinetic properties and effects of different substrates (Reidlinger, Pike, Savory, Murray, & Rivett, 1997).

Research on Cellular Proteases

Suc-Tyr-Val-Ala-Asp-AMC is instrumental in research focusing on cellular proteases. For example, studies on Protease Ti from Escherichia coli have used this compound to examine enzyme specificity and the role of ATP in protein and peptide hydrolysis, shedding light on the multifaceted functions of cellular proteases (Woo, Chung, Ha, Goldberg, & Chung, 1989).

Apolipoprotein Studies

In studies focused on apolipoproteins, Suc-Tyr-Val-Ala-Asp-AMC has been used to understand the proteolytic activity against specific apolipoproteins, which is crucial for understanding lipid metabolism and related diseases (Byrne, Polacek, Gordon, & Scanu, 1984).

Elastase and Fibrinolytic Enzyme Research

This compound is also valuable in studying elastase and fibrinolytic enzymes, offering insights into their enzymatic properties, substrate specificity, and potential therapeutic applications (Nagamatsu, Okamoto, Okumura, Tsuda, & Okada, 1983).

Immunology and Cellular Death

Suc-Tyr-Val-Ala-Asp-AMC aids in exploring immunological aspects and cellular death mechanisms. For instance, it is used in detecting caspase activation in intact lymphoid cells, which is crucial for understanding the process of apoptosis and immune responses (Mack, Fürmann, & Häcker, 2000).

Proteasome Kinetics

Investigating the kinetics of proteasomes, particularly in relation to their chymotryptic activity, is facilitated by the use of this compound. It contributes to understanding the proteasome's substrate specificity and their role in protein degradation (Stein, Melandri, & Dick, 1996).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAJTBFRWQDBOB-NOOYZMCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Tyr-Val-Ala-Asp-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-Tyr-Val-Ala-Asp-AMC
Reactant of Route 2
Reactant of Route 2
Suc-Tyr-Val-Ala-Asp-AMC
Reactant of Route 3
Reactant of Route 3
Suc-Tyr-Val-Ala-Asp-AMC
Reactant of Route 4
Reactant of Route 4
Suc-Tyr-Val-Ala-Asp-AMC
Reactant of Route 5
Suc-Tyr-Val-Ala-Asp-AMC
Reactant of Route 6
Suc-Tyr-Val-Ala-Asp-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.